molecular formula C15H12BrCl2N3O B11559185 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11559185
M. Wt: 401.1 g/mol
InChI Key: SSNLEUKZIMGADP-DNTJNYDQSA-N
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Description

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with 4-chlorobenzaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-fluorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-methylphenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-nitrophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of bromine and chlorine atoms, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C15H12BrCl2N3O

Molecular Weight

401.1 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrCl2N3O/c16-13-7-12(18)5-6-14(13)19-9-15(22)21-20-8-10-1-3-11(17)4-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

SSNLEUKZIMGADP-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)Cl

Origin of Product

United States

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